

Ethyl 5-chloropyrazine-2-carboxylate physical properties

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Compound of Interest

Compound Name: Ethyl 5-chloropyrazine-2-carboxylate

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An In-depth Technical Guide to the Physical Properties of **Ethyl 5-chloropyrazine-2-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its physical properties dictate its handling, reactivity, and suitability for various synthetic transformations.^[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a foundational resource for laboratory professionals. We delve into its chemical identity, physicochemical parameters, and spectroscopic profile. Furthermore, this document outlines detailed, field-proven protocols for the empirical determination of these properties, ensuring both accuracy and safety. The synthesis of this and related compounds often involves precursors like 5-hydroxypyrazine-2-carboxylic acid or 5-chloropyrazine-2-carboxylic acid.^{[1][2]}

Chemical and Structural Identity

A precise understanding of the compound's identity is the cornerstone of any scientific investigation. **Ethyl 5-chloropyrazine-2-carboxylate** is systematically named based on IUPAC nomenclature, which defines its core pyrazine structure and substituent groups.

- IUPAC Name: **ethyl 5-chloropyrazine-2-carboxylate**[\[3\]](#)
- Molecular Formula: $C_7H_7ClN_2O_2$ [\[3\]](#)
- Molecular Weight: 186.59 g/mol [\[3\]](#)
- CAS Number: 54013-04-6[\[3\]](#)
- Canonical SMILES: CCOC(=O)C1=CN=C(C=N1)Cl[\[3\]](#)[\[4\]](#)
- InChIKey: CFKGDFQQELWOHA-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)

The structure consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. It is substituted with a chlorine atom at position 5 and an ethyl carboxylate group at position 2.

Caption: 2D structure of **Ethyl 5-chloropyrazine-2-carboxylate**.

Physicochemical Properties

The physical state, solubility, and other core properties are critical for planning reactions, purification, and formulation. While extensive experimental data for the ethyl ester is not widely published, reliable predicted data and information on the closely related methyl ester provide valuable insights.

| Property | Value | Source/Comment |
|--------------------------------|--|---|
| Appearance | White to light yellow solid | Inferred from similar compounds. The methyl analog is a yellow or gray solid.[5][6] |
| Melting Point | 89-90 °C (for Methyl ester) | Experimental data for the methyl analog.[2][5][7] The ethyl ester is expected to have a slightly lower melting point. |
| Boiling Point | 242.8 ± 35.0 °C (Predicted, for Methyl ester) | Predicted value for the methyl analog.[2][7] |
| Density | 1.372 ± 0.06 g/cm ³ (Predicted, for Methyl ester) | Predicted value for the methyl analog.[2][7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Poorly soluble in water. | Expert assessment based on chemical structure. |
| Topological Polar Surface Area | 52.1 Å ² | Computed by PubChem.[3] |

Spectroscopic Profile

Spectroscopic analysis provides confirmation of the molecular structure and purity. The expected spectral characteristics are as follows:

3.1 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and fragmentation pattern.

- Exact Mass: 186.0196052 Da[3]
- Predicted Adducts:
 - [M+H]⁺: 187.02688 m/z
 - [M+Na]⁺: 209.00882 m/z[4]

3.2 Nuclear Magnetic Resonance (^1H NMR) Spectroscopy While the specific spectrum for the ethyl ester is not published, it can be reliably predicted based on the known spectrum of its methyl analog and standard chemical shift principles. The methyl analog shows two singlets for the pyrazine protons at approximately 8.7 ppm and 9.1 ppm.[6]

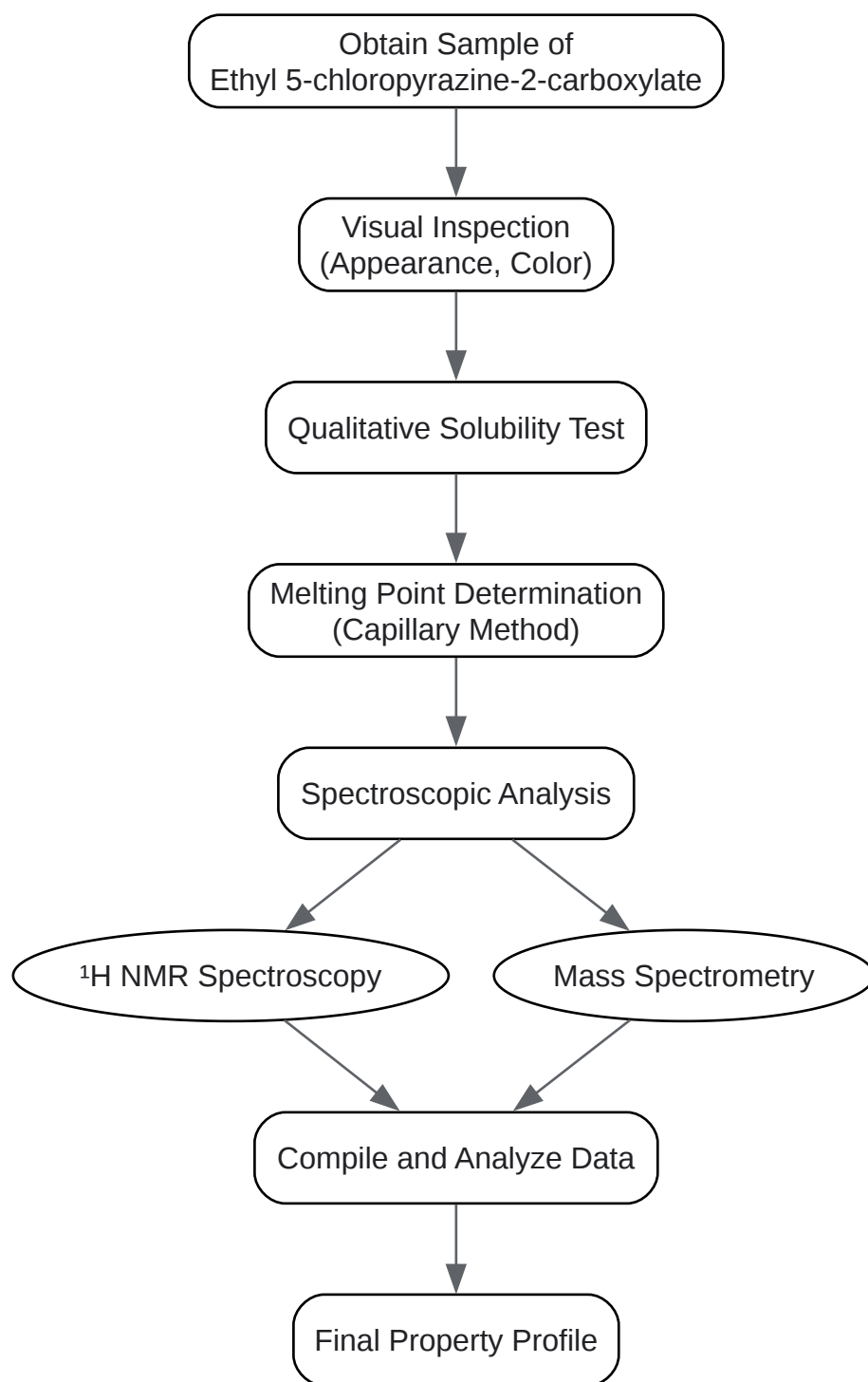
- Predicted ^1H NMR (400 MHz, CDCl_3):
 - δ 9.1 ppm (s, 1H): Proton on the pyrazine ring adjacent to the nitrogen and chlorine.
 - δ 8.7 ppm (s, 1H): Proton on the pyrazine ring adjacent to the ester group.
 - δ 4.4 ppm (q, $J=7.1$ Hz, 2H): Methylene protons ($-\text{OCH}_2-$) of the ethyl group.
 - δ 1.4 ppm (t, $J=7.1$ Hz, 3H): Methyl protons ($-\text{CH}_3$) of the ethyl group.

3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

- Expected Characteristic Peaks:
 - $\sim 1730\text{ cm}^{-1}$: Strong $\text{C}=\text{O}$ stretching vibration from the ester group.
 - $\sim 1250\text{-}1300\text{ cm}^{-1}$: Strong $\text{C}-\text{O}$ stretching vibration from the ester group.
 - $\sim 1550\text{-}1600\text{ cm}^{-1}$: $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching vibrations within the pyrazine ring.
 - $\sim 700\text{-}800\text{ cm}^{-1}$: $\text{C}-\text{Cl}$ stretching vibration.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized experimental protocols are essential. The following section details methodologies for determining key physical properties.



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Caption: Workflow for the determination of physical properties.

4.1 Protocol: Melting Point Determination (Capillary Method)

- Principle: This method relies on visually observing the temperature range over which the solid sample transitions to a liquid inside a sealed capillary tube.
- Methodology:
 - Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
 - Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
 - Heating: Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting point.
 - Observation: Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.
 - Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
- Trustworthiness: The accuracy of this protocol depends on the calibration of the apparatus and the slow heating rate near the melting point. A narrow melting range (<2 °C) is indicative of a pure compound.

4.2 Protocol: Qualitative Solubility Assessment

- Principle: This protocol assesses the solubility of the compound in a range of solvents with varying polarities, based on the "like dissolves like" principle.
- Methodology:
 - Preparation: To a series of small, labeled test tubes, add approximately 10 mg of the compound.
 - Solvent Addition: Add 1 mL of a chosen solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to each tube.
 - Observation: Agitate the mixture using a vortex mixer for 30 seconds.

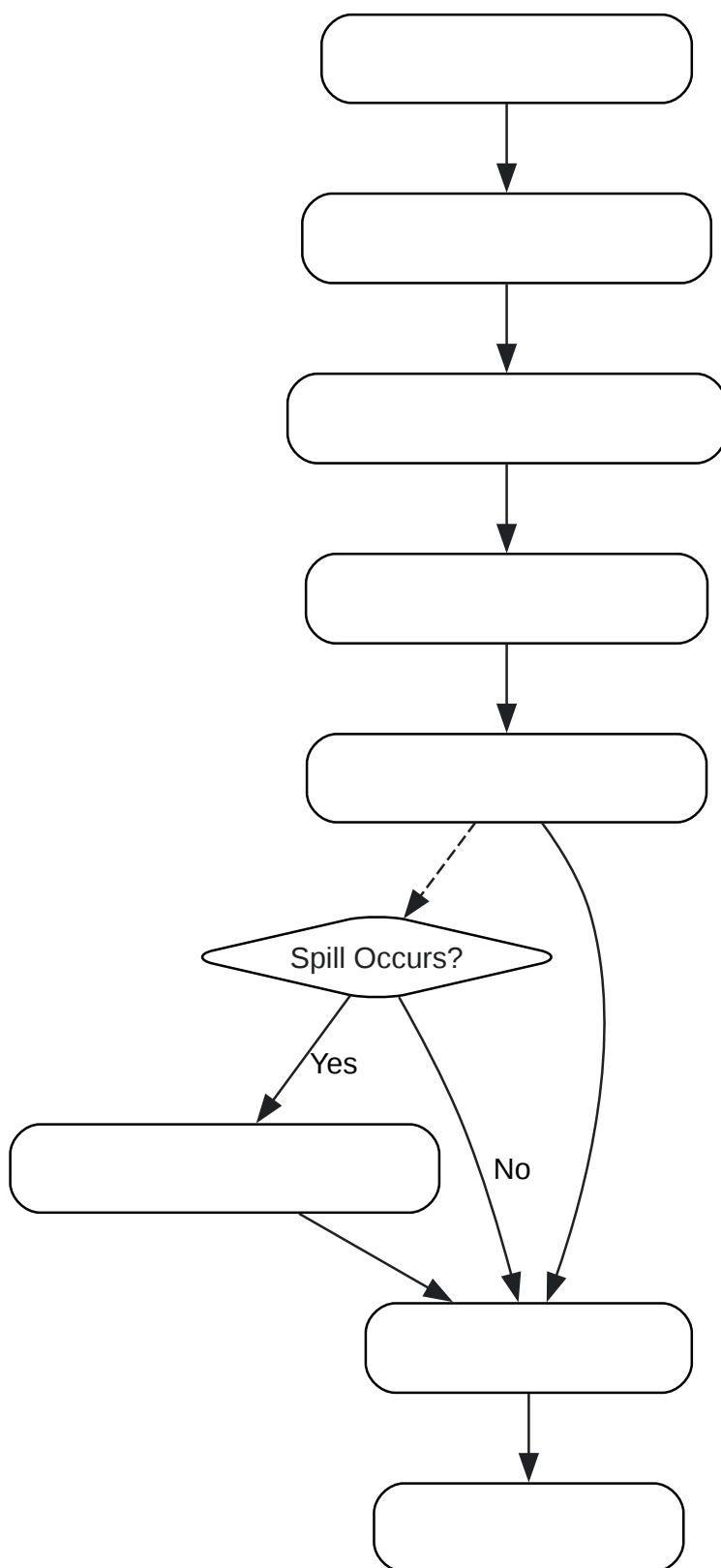
- Classification: Visually inspect the solution. Classify as:
 - Soluble: No solid particles are visible.
 - Partially Soluble: Some solid remains, but a significant portion has dissolved.
 - Insoluble: The solid material remains largely unchanged.
- Repeat: Repeat the process for each solvent to build a comprehensive solubility profile.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. **Ethyl 5-chloropyrazine-2-carboxylate** possesses specific hazards that require attention.

5.1 GHS Hazard Classification

- Pictogram: GHS07 (Exclamation Mark)[5]
- Signal Word: Warning[3][5]
- Hazard Statements:
 - H315: Causes skin irritation.[3][8][9]
 - H319: Causes serious eye irritation.[3][8][9]
 - H335: May cause respiratory irritation.[3][8][9]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/spray.[3][8]
 - P280: Wear protective gloves, eye protection, and face protection.[8][10]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]



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Caption: Safety workflow for handling **Ethyl 5-chloropyrazine-2-carboxylate**.

5.2 Storage Recommendations

- Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7][11]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.
[12]

Conclusion

Ethyl 5-chloropyrazine-2-carboxylate is a valuable synthetic intermediate whose physical properties are critical to its application. This guide has consolidated its known and predicted characteristics, from its fundamental chemical identity to its spectroscopic signature. By providing robust experimental protocols and clear safety guidelines, this document serves as an essential technical resource for researchers, enabling them to utilize this compound effectively and safely in their pursuit of novel chemical entities.

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